Mogroside II A2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

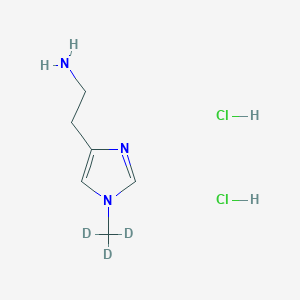

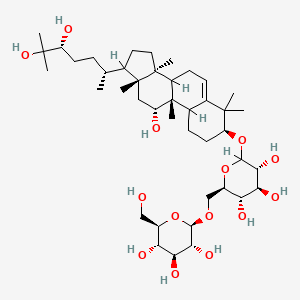

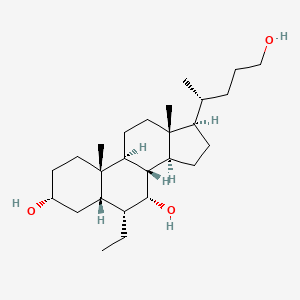

Mogroside II-A2 is a triterpenoid glycoside isolated from the extracts of Luo Han Guo . It is a nonsugar sweetener and is sweeter than sucrose . Mogrosides exhibit antioxidant, antidiabetic, and anticancer activities .

Physical And Chemical Properties Analysis

Mogroside II-A2 is a solid substance with a white to off-white color . It has a molecular weight of 801.01 and a formula of C42H72O14 . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen

-

Antioxidant Activity

- Application : Mogrosides, including Mogroside II A2, have been found to exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, which can prevent various health issues.

- Method : The antioxidant activity of mogrosides is usually tested using assays that measure their ability to scavenge free radicals .

- Results : While specific results for Mogroside II A2 are not available, mogrosides in general have been found to have strong antioxidant activity .

-

Anti-Inflammatory Activity

- Application : Mogrosides have been shown to have anti-inflammatory effects . This could potentially be useful in treating conditions caused by inflammation.

- Method : The anti-inflammatory activity of mogrosides is typically tested in cell cultures or animal models where an inflammatory response has been induced .

- Results : Again, while specific results for Mogroside II A2 are not available, mogrosides in general have been found to reduce inflammation .

-

Blood Glucose Modulation

- Application : Mogrosides have been found to modulate blood glucose levels . This could potentially be useful in managing diabetes.

- Method : The effect of mogrosides on blood glucose levels is usually tested in animal models of diabetes .

- Results : While specific results for Mogroside II A2 are not available, mogrosides in general have been found to lower blood glucose levels .

-

Sweetener

- Application : Mogroside II A2 is a triterpenoid glycoside and a non-sugar sweetener . It’s used as a sweetener because it’s sweeter than sucrose .

- Method : It can be used in food and beverages as a sugar substitute .

- Results : The use of Mogroside II A2 as a sweetener can help reduce sugar intake, which can be beneficial for health .

-

Anticancer Activity

- Application : Mogrosides, including Mogroside II A2, have been found to exhibit anticancer activities .

- Method : The anticancer activity of mogrosides is usually tested using cell cultures or animal models .

- Results : While specific results for Mogroside II A2 are not available, mogrosides in general have been found to have anticancer activities .

- Enzymatic Glycosyl Transfer

- Application : Mogroside IIE, which is a bitter triterpenoid saponin and the main component of unripe Luo Han Guo fruit, can be converted into a sweet triterpenoid saponin mixture using an enzymatic glycosyl transfer method . This could potentially be used to create sweeteners that are healthier than traditional sugar.

- Method : The enzymatic glycosyl transfer method involves using enzymes to transfer a glycosyl group from a donor molecule to an acceptor molecule .

- Results : The result of this process is a sweet triterpenoid saponin mixture .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R)-6-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21?,23?,24-,25-,26?,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37?,40+,41-,42+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAWMGMTBGDBFT-UMIXZHIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)C1CC[C@@]2([C@@]1(C[C@H]([C@@]3(C2CC=C4C3CC[C@@H](C4(C)C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 102594495 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1436197.png)

![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1436203.png)